molecular formula C11H25N B12655631 1-Pentanamine, N,N-dipropyl- CAS No. 6402-46-6

1-Pentanamine, N,N-dipropyl-

Cat. No.: B12655631
CAS No.: 6402-46-6
M. Wt: 171.32 g/mol
InChI Key: CQHCAESRELTRNA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Pentanamine, N,N-dipropyl- typically involves the alkylation of primary amines. One common method is the reaction of 1-pentanamine with propyl halides under basic conditions. The reaction can be represented as follows:

1-Pentanamine+Propyl Halide1-Pentanamine, N,N-dipropyl-+Halide Salt\text{1-Pentanamine} + \text{Propyl Halide} \rightarrow \text{1-Pentanamine, N,N-dipropyl-} + \text{Halide Salt} 1-Pentanamine+Propyl Halide→1-Pentanamine, N,N-dipropyl-+Halide Salt

In industrial settings, the compound can be produced by refluxing the amine with toluene-p-sulfonyl chloride and potassium hydroxide, followed by fractional distillation .

Chemical Reactions Analysis

1-Pentanamine, N,N-dipropyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions .

Scientific Research Applications

1-Pentanamine, N,N-dipropyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pentanamine, N,N-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

1-Pentanamine, N,N-dipropyl- can be compared with other similar compounds such as:

The uniqueness of 1-Pentanamine, N,N-dipropyl- lies in its specific alkyl groups, which influence its reactivity and applications in various fields.

Properties

CAS No.

6402-46-6

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N,N-dipropylpentan-1-amine

InChI

InChI=1S/C11H25N/c1-4-7-8-11-12(9-5-2)10-6-3/h4-11H2,1-3H3

InChI Key

CQHCAESRELTRNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCC)CCC

Origin of Product

United States

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